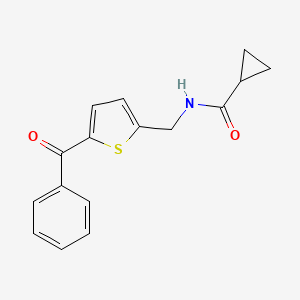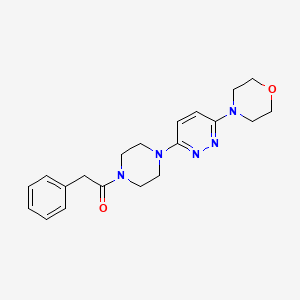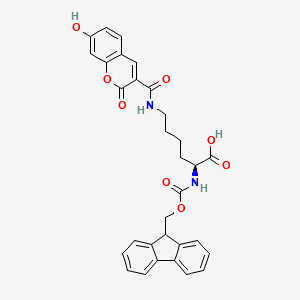
N-((5-benzoylthiophen-2-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((5-benzoylthiophen-2-yl)methyl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzoylthiophene group attached to a cyclopropane carboxamide group . This compound could potentially be used in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzoylthiophene with a cyclopropane carboxamide. The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzoylthiophene and cyclopropane carboxamide groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo a variety of reactions due to the presence of the benzoylthiophene and cyclopropane carboxamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Anticancer Activity
Research on derivatives of N-((5-benzoylthiophen-2-yl)methyl)cyclopropanecarboxamide has demonstrated potential anticancer properties. A study involved the design, synthesis, and anticancer evaluation of substituted benzamides, revealing moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. The compounds exhibited higher anticancer activities than the reference drug etoposide in some cases, indicating their significance in anticancer drug development (Ravinaik et al., 2021).
Histone Deacetylase Inhibition
Another research direction explores the role of similar compounds as histone deacetylase (HDAC) inhibitors. The compound MGCD0103, a derivative, has shown to selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis. This compound's oral bioavailability and significant antitumor activity in vivo highlight its promise as an anticancer drug (Zhou et al., 2008).
Antipathogenic Activity
Derivatives have also been synthesized and tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms. This suggests the potential of these compounds for development into novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Chemical Synthesis and Characterization
Research includes the synthesis and characterization of derivatives, focusing on their structural and spectroscopic properties. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with studies revealing their molecular structures and conformational preferences (Özer et al., 2009).
Sensing Applications
Some studies have focused on the development of derivatives for colorimetric sensing applications. A particular derivative was found to exhibit a drastic color transition in response to fluoride anion, showcasing its potential for naked-eye detection of fluoride anion in solutions. This colorimetric sensing behavior opens avenues for developing novel sensors for environmental and health-related applications (Younes et al., 2020).
作用機序
Target of Action
The primary targets of N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide are currently unknown. This compound is a thiophene derivative , and thiophene-based analogs have been studied extensively for their potential biological activities . .
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting they may interact with multiple biochemical pathways.
Result of Action
As a thiophene derivative, it may share some of the biological activities associated with this class of compounds . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNUZKAHYRAUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-Chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2896919.png)
![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)

![4-Cyclobutoxypyrazolo[1,5-a]pyrazine](/img/structure/B2896924.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)
![1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)

